molecular formula C28H17NO2 B11953215 10-Nitro-9,9'-biphenanthrene CAS No. 96216-26-1

10-Nitro-9,9'-biphenanthrene

Cat. No.: B11953215
CAS No.: 96216-26-1
M. Wt: 399.4 g/mol
InChI Key: YOZZJKPNSLNCAJ-UHFFFAOYSA-N
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Description

10-Nitro-9,9’-biphenanthrene: is a polycyclic aromatic compound with the molecular formula C28H17NO2 It is a derivative of biphenanthrene, characterized by the presence of a nitro group at the 10th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Nitro-9,9’-biphenanthrene typically involves the nitration of phenanthrene derivatives. One common method is the nitration of phenanthrene in acetic anhydride, which yields 10-acetoxy-10’-nitro-9,9’,10,10’-tetrahydro-9,9’-biphenanthryl as a major product . The reaction conditions include the use of nitric acid as the nitrating agent and acetic anhydride as the solvent. The reaction is carried out at low temperatures, typically around 0°C, to control the formation of by-products.

Industrial Production Methods: Industrial production methods for 10-Nitro-9,9’-biphenanthrene are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale nitration reactions can be applied, involving the careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 10-Nitro-9,9’-biphenanthrene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products:

    Reduction: The major product is 10-amino-9,9’-biphenanthrene.

    Substitution: The products depend on the substituent introduced, such as 10-alkoxy-9,9’-biphenanthrene when using alkoxide reagents.

Scientific Research Applications

10-Nitro-9,9’-biphenanthrene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound in studies of nitration and reduction reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antibacterial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of organic electronic materials and as a component in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 10-Nitro-9,9’-biphenanthrene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The pathways involved include the generation of reactive oxygen species and the modulation of enzyme activities.

Comparison with Similar Compounds

    9,9’-Biphenanthrene: Lacks the nitro group and has different reactivity and applications.

    10-Amino-9,9’-biphenanthrene: The reduced form of 10-Nitro-9,9’-biphenanthrene with an amino group instead of a nitro group.

    10-Acetoxy-9,9’-biphenanthrene: Formed during the nitration process in acetic anhydride.

Uniqueness: 10-Nitro-9,9’-biphenanthrene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo reduction and substitution reactions makes it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

96216-26-1

Molecular Formula

C28H17NO2

Molecular Weight

399.4 g/mol

IUPAC Name

9-nitro-10-phenanthren-9-ylphenanthrene

InChI

InChI=1S/C28H17NO2/c30-29(31)28-25-16-8-6-13-22(25)21-12-5-7-15-24(21)27(28)26-17-18-9-1-2-10-19(18)20-11-3-4-14-23(20)26/h1-17H

InChI Key

YOZZJKPNSLNCAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=C(C5=CC=CC=C5C6=CC=CC=C64)[N+](=O)[O-]

Origin of Product

United States

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